3-Fluoro-9-azabicyclo[3.3.1]nonane
Description
Properties
IUPAC Name |
3-fluoro-9-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELMZWZXYGWLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Construction via Condensation and Cyclization
The 9-azabicyclo[3.3.1]nonane framework is classically synthesized through a multi-step sequence involving acetone dicarboxylic acid (1) and glutaraldehyde (2). As demonstrated in the preparation of 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) , the initial step involves acid-catalyzed condensation of 1 and 2 to form a bicyclic ketone intermediate (3). This reaction proceeds in aqueous sulfuric acid at 0–10°C, followed by neutralization and extraction .
Reductive Amination and Fluorine Incorporation
Following skeleton construction, reductive amination is critical. In the ABNO synthesis , sodium borohydride reduces the ketone (3) to alcohol (4), which undergoes acid-mediated dehydration to form an olefin (5). Subsequent hydrogenation over Pd(OH)₂/C yields the saturated amine (6).
Fluorine-Specific Modifications :
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Electrophilic fluorination : Treating intermediate 5 (olefin) with XeF₂ or F₂ gas under controlled conditions could introduce fluorine via radical or ionic mechanisms.
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Nucleophilic displacement : Introducing a leaving group (e.g., mesylate or tosylate) at the 3-position of 4 (alcohol), followed by treatment with KF or tetrabutylammonium fluoride (TBAF).
Catalytic Cyclization Approaches
Transition metal catalysis offers alternative pathways. The cobalt(I)-catalyzed [6π + 2π] cycloaddition reported for 9-azabicyclo[4.2.1]nona-2,4,7-trienes suggests adaptability. While the ring system differs, analogous strategies using fluorinated azepines or dienes could yield 3-fluoro-9-azabicyclo[3.3.1]nonane precursors.
Proposed Reaction Schema :
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Prepare a fluorinated azepine derivative.
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Employ Co(I) catalysts (e.g., CpCo(CO)₂) to facilitate cycloaddition with dienophiles.
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Hydrogenate the resulting unsaturated bicyclic compound to achieve saturation.
Functional Group Interconversion
The synthesis of endo-3-amino-N-Boc-9-azabicyclo[3.3.1]nonane illustrates the feasibility of 3-position functionalization. By replacing the amino group with fluorine via diazotization and fluorodeamination (Balz-Schiemann reaction), this route could yield the target compound.
Stepwise Process :
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Protect the amine with Boc anhydride.
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Convert the amino group to a diazonium salt using NaNO₂/HCl.
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Decompose the diazonium salt with HF or HBF₄ to substitute with fluorine.
Challenges and Optimization Considerations
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Steric and electronic effects : Fluorine’s electronegativity may hinder cyclization or reduction steps. Adjusting reaction temperatures (e.g., lower temps for acid-sensitive intermediates) or using milder reductants (e.g., LiAlH₄ vs. NaBH₄) could mitigate side reactions.
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Purification hurdles : Fluorinated compounds often exhibit unique solubility profiles. Chromatography conditions (e.g., hexane/EtOAc gradients) must be optimized, as evidenced in the isolation of ABNO .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: ABNO and copper catalysts are commonly used for oxidation reactions.
Reduction: Hydrogen and ruthenium catalysts are employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Modified bicyclic structures.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a pharmacological agent due to its structural characteristics that enhance lipophilicity and binding affinity to biological targets. This section outlines its medicinal applications:
Neuropharmacology
Research indicates that compounds similar to 3-fluoro-9-azabicyclo[3.3.1]nonane may interact with neurotransmitter systems, presenting potential therapeutic uses in treating neurological disorders such as depression and anxiety. The compound's ability to inhibit the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) positions it as a candidate for developing new antidepressants with fewer side effects compared to traditional tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs) .
Anticancer Activity
Preliminary studies suggest that derivatives of 9-azabicyclo[3.3.1]nonane exhibit anticancer properties. Compounds sharing structural similarities have shown significant growth inhibition against various cancer cell lines, indicating their potential as anticancer agents .
Materials Science
The unique structure of this compound also makes it a subject of interest in materials science:
Polymer Chemistry
Due to its rigidity and specific functional groups, this compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. The incorporation of such bicyclic structures into polymer matrices can lead to improved performance in various applications .
Drug Delivery Systems
The lipophilic nature of this compound enhances its suitability for drug delivery systems, particularly in targeted therapies where controlled release is essential for maximizing therapeutic effects while minimizing side effects .
Case Studies
Case Study 1: Antidepressant Development
A study focused on synthesizing derivatives of 9-azabicyclo[3.3.1]nonane demonstrated their effectiveness as monoamine reuptake inhibitors in preclinical models of depression, showing promise for developing new antidepressants with improved safety profiles .
Case Study 2: Anticancer Research
Another investigation into structurally similar compounds revealed significant anticancer activity against multiple cell lines (e.g., SNB-19, OVCAR-8), supporting the hypothesis that modifications to the bicyclic structure can enhance biological activity .
Comparative Analysis Table
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| This compound | Bicyclic structure with fluorine and nitrogen | Antidepressant development, anticancer agents |
| 7-Fluoro-9-azabicyclo[3.3.1]nonane | Similar structure without fluorine at position 7 | Neuropharmacology |
| 9-Azabicyclo[3.3.1]nonane | Lacks additional functional groups | Basic research applications |
Mechanism of Action
The mechanism of action of 3-Fluoro-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Table 1: Comparison of Heteroatom-Substituted Bicyclo[3.3.1]nonane Derivatives
Key Findings :
- The selenium analog exhibits superior anchimeric assistance in nucleophilic substitutions compared to sulfur or nitrogen, enabling faster reaction kinetics .
- Oxygen-containing derivatives (e.g., 3,7-dioxa-9-azabicyclo) are prioritized for solubility-driven applications like kinase inhibition .
Substituent Effects on Bioactivity
Table 2: Impact of Substituents on Pharmacological Activity
Key Findings :
Key Findings :
- Selenium-based derivatives achieve high yields in click chemistry but require careful handling due to toxicity .
Biological Activity
3-Fluoro-9-azabicyclo[3.3.1]nonane is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 155.22 g/mol. Its structure features a bicyclic framework that is characteristic of several pharmacologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄FN |
| Molecular Weight | 155.22 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes:
- Receptor Binding : The compound has been studied for its affinity towards sigma receptors, particularly sigma-2 receptors, which are implicated in various neurological and cancer-related processes. Research indicates that it may act as a selective ligand for these receptors, exhibiting high binding affinity (K(i) values in the nanomolar range) .
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or altering their conformation, thereby affecting metabolic pathways .
Antimicrobial Activity
Research has demonstrated that derivatives of the azabicyclo[3.3.1]nonane framework exhibit antimicrobial properties. A study evaluated several analogs against bacterial and fungal strains, showing promising results for certain compounds derived from this bicyclic structure .
Case Study: Sigma Receptor Ligands
A series of N-substituted analogs of 9-azabicyclo[3.3.1]nonane were synthesized and tested for sigma receptor binding affinity. Among these, compounds WC-26 and WC-59 showed exceptional potency as sigma-2 receptor ligands with K(i) values of 2.58 nM and 0.82 nM respectively, highlighting the potential for therapeutic applications in conditions like cancer .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound:
- Synthesis of Derivatives : A practical synthetic route was developed to create stable nitroxyl radicals from the azabicyclo framework, which demonstrated enhanced catalytic activity compared to traditional nitroxyl radicals like TEMPO .
- In Vivo Studies : Pharmacokinetic profiling in animal models indicated favorable absorption and distribution characteristics for certain derivatives, suggesting their potential as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
